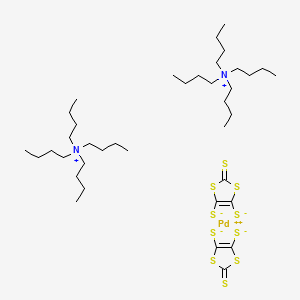

Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II)," is not directly described in the provided papers. However, related compounds with similar ligands and different central metal ions have been synthesized and characterized. These compounds include bis(tetraethylammonium)bis(2-thioxo-1,3-dithiole-4,5-dithiolato)cuprate(II) , bis(tetrabutylammonium)bis(2-thioxo-1,3-dithiole-4,5-dithiolato)mercurate(II) , and others with zinc and copper as central metals. These related compounds share the dithiolene ligand system, which is known for its electron-rich nature and ability to stabilize various metal ions in different oxidation states.

Synthesis Analysis

The synthesis of related dithiolene complexes typically involves the reaction of a metal salt with the corresponding dithiolene ligand in the presence of a suitable counterion, such as tetraethylammonium or tetrabutylammonium. An improved large-scale synthesis of a zinc dithiolene complex has been reported, which may provide insights into the potential synthesis of the palladium analog . The synthesis process is crucial as it can affect the purity, yield, and properties of the resulting compound.

Molecular Structure Analysis

The molecular structure of dithiolene complexes is characterized by the coordination of the metal ion by the dithiolene ligands, which can result in various geometries depending on the metal and its oxidation state. X-ray crystallography is a common technique used to determine the precise molecular structure of these complexes . The molecular geometry can significantly influence the physical and chemical properties of the compound, including its reactivity and optical properties.

Chemical Reactions Analysis

Dithiolene complexes are known for their rich redox chemistry and ability to participate in various chemical reactions. The related palladium complex might be expected to exhibit similar reactivity, potentially engaging in catalytic processes such as alkoxycarbonylation and aminocarbonylation reactions, as seen with other palladium dithiolene complexes . The electronic structure of the dithiolene ligands can also influence the reactivity of the metal center.

Physical and Chemical Properties Analysis

The physical and chemical properties of dithiolene complexes are closely related to their molecular structure. The thermal stability and decomposition of these compounds have been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The nonlinear optical properties are another significant aspect of these materials, with some showing strong saturable absorption and self-defocusing effects at specific wavelengths . The electronic absorption, infrared spectroscopy, and X-ray powder diffraction spectroscopy are also used to characterize these compounds . The specific heat, energy gap, and nonlinear optical susceptibility are among the properties that have been measured for these complexes .

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

Research on compounds similar to Bis(tetrabutylammonium) Bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II) has highlighted their significant potential in nonlinear optical applications. For instance, the third-order nonlinear optical properties of bis(tetrabutylammonium)bis(4,5-dithiolato-1,3-dithiole-2-thione)copper (BCDT) were explored, revealing a large negative nonlinear refraction coefficient and slight two-photon absorption, suggesting its applicability in all-optical switching (Xiang-Bing Sun et al., 2006). Similarly, the study on bis(tetrabutylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato)cadmium revealed a significant third-order optical nonlinear susceptibility, indicating the potential for optical Kerr Effect applications (Hongliang Yang et al., 2005).

Electron Donor Properties

The compound's derivatives have been explored for their electron donor capabilities. The synthesis of new electron donor compounds, facilitated by reactions involving bis(tetrabutylammonium) derivatives, led to the creation of bis(3-oxy-1,5-dithiapentano)tetrathiafulvalene, highlighting the utility of these compounds in electronic applications (V. S. Russkikh & G. Abashev, 1987).

Structural and Solvation Studies

Theoretical studies have been conducted on similar tetrabutylammonium derivatives, such as [tetrabutylammonium][bis(1,3-dithiole-2-thione-4,5-dithiolato)bismuthate], to understand their vibrational spectra, molecular orbitals, and solvation effects. These studies provide insights into the molecular geometries of solvated and solid-state species, offering a basis for understanding the interactions and properties of such organometallic compounds (A. Rocco et al., 2004).

Preparation and Characterization

The preparation and characterization of bis(tetrabutylammonium) compounds, including their crystal growth and thermal behavior, have been extensively studied. These investigations provide essential data on the energy gaps, nonlinear optical susceptibilities, and thermal stability of these compounds, which are crucial for their potential applications in materials science (X. Q. Wang et al., 2007).

Zukünftige Richtungen

The future directions of research and applications involving this compound are not clear from the available information. It’s mentioned in the context of materials science, magnetic materials, magnetic metal complexes, dithiolene complexes, electronic materials, molecular conductors, and acceptor molecules , suggesting potential areas of interest.

Eigenschaften

IUPAC Name |

palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUMQKGIGICMGT-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2PdS10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)